InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-4-6-11(7-5-10)13-9-14/h4-7H,2-3,8H2,1H3
. Its canonical SMILES string is CCCCOC(=O)C1=CC=C(C=C1)N=C=O
. Butyl 4-isocyanatobenzoate can be sourced from the reaction of butanol with 4-isocyanatobenzoic acid. It belongs to the class of organic compounds known as isocyanates, which are characterized by the presence of the isocyanate functional group (-N=C=O). Isocyanates are widely used in the production of polyurethanes and other polymers.
The synthesis of butyl 4-isocyanatobenzoate can be achieved through several methods, primarily involving the reaction between butanol and 4-isocyanatobenzoic acid.
Butyl 4-isocyanatobenzoate has a distinct molecular structure that influences its chemical behavior and reactivity.
Butyl 4-isocyanatobenzoate can participate in various chemical reactions due to its functional groups.
The mechanism of action for butyl 4-isocyanatobenzoate primarily involves its reactivity as an electrophile due to the isocyanate group.
Understanding the physical and chemical properties of butyl 4-isocyanatobenzoate is crucial for its application in various fields.
Butyl 4-isocyanatobenzoate has several significant applications across different scientific fields:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0